4-(2,3-Dimethoxystyryl)-1-ethylpyridinium iodide
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Description
4-(2,3-Dimethoxystyryl)-1-ethylpyridinium iodide (DMEIPI) is a novel compound that has been studied for its potential applications in scientific research. It is a light yellow crystalline powder with a melting point of 63-64°C and a molecular weight of 327.3 g/mol. DMEIPI is a derivative of pyridinium and has been found to possess unique properties that make it suitable for use in a variety of scientific applications.
Scientific Research Applications
Applications in Nonlinear Optics
4-(Dimethylamino)-1-ethylpyridinium Iodide (a similar compound to the one ) has been synthesized and investigated for its potential applications in second-order nonlinear optics. Its crystal structure, belonging to the orthorhombic space group Pmn21, and promising nonlinear optical properties make it a potential candidate for frequency conversion of diode lasers. This compound exhibits a significant off-diagonal component of the second-harmonic coefficient, approximately three-fourths that of the yellowish (4-nitrophenyl)-L-prolinol (NPP), despite having a cutoff wavelength of around 390 nm (Kosuge et al., 2001).
Applications in Coordination Chemistry and Material Science
4-Substituted Pyridinium Iodides , similar in structure to 4-(2,3-Dimethoxystyryl)-1-ethylpyridinium iodide, have been studied for their ability to form crystalline complexes with metal iodides like ZnI2 and PbI2. Notably, certain pyridinium-metal iodide complexes have been identified as SHG (Second Harmonic Generation) active, marking their significance in the field of nonlinear optical materials. The crystal structures of some of these complexes, like bis(4-cyano-1-methylpyridinium) tetraiodozincate, exhibit interesting features such as a centrosymmetric monoclinic space group and tetrahedral [ZnI4]2− anions, indicating their potential in material science and optics (Glavcheva et al., 2004).
Properties
IUPAC Name |
4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-1-ethylpyridin-1-ium;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20NO2.HI/c1-4-18-12-10-14(11-13-18)8-9-15-6-5-7-16(19-2)17(15)20-3;/h5-13H,4H2,1-3H3;1H/q+1;/p-1/b9-8+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCPOIZJPFDISC-HRNDJLQDSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=C(C=C1)C=CC2=C(C(=CC=C2)OC)OC.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+]1=CC=C(C=C1)/C=C/C2=C(C(=CC=C2)OC)OC.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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